molecular formula C12H9NO4 B1267430 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid CAS No. 63463-21-8

7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid

Cat. No.: B1267430
CAS No.: 63463-21-8
M. Wt: 231.2 g/mol
InChI Key: LPSWUKNDSMXKRO-UHFFFAOYSA-N
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Description

7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is a heterocyclic compound with a quinoline core structure. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its molecular formula is C12H9NO4, and it has a molecular weight of 231.20 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid typically involves the condensation of an appropriate aniline derivative with a β-keto ester, followed by cyclization and oxidation steps. One common method involves the use of ethyl acetoacetate and aniline in the presence of a suitable catalyst, such as acetic acid, under reflux conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid has numerous applications in scientific research:

Mechanism of Action

The mechanism of action of 7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid involves its interaction with various molecular targets, including enzymes and receptors. It can inhibit the activity of certain enzymes, leading to the disruption of metabolic pathways in microorganisms and cancer cells. The compound’s ability to intercalate into DNA and interfere with DNA replication and transcription is also a key aspect of its mechanism .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Acetyl-4-oxo-1,4-dihydro-quinoline-3-carboxylic acid is unique due to its specific substitution pattern and the presence of both acetyl and carboxylic acid functional groups. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

IUPAC Name

7-acetyl-4-oxo-1H-quinoline-3-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9NO4/c1-6(14)7-2-3-8-10(4-7)13-5-9(11(8)15)12(16)17/h2-5H,1H3,(H,13,15)(H,16,17)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LPSWUKNDSMXKRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC2=C(C=C1)C(=O)C(=CN2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10316821
Record name 7-acetyl-4-oxo-1H-quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10316821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

231.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63463-21-8
Record name 7-Acetyl-4-hydroxy-3-quinolinecarboxylic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=63463-21-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name NSC 307163
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URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0063463218
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name NSC307163
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=307163
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 7-acetyl-4-oxo-1H-quinoline-3-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10316821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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